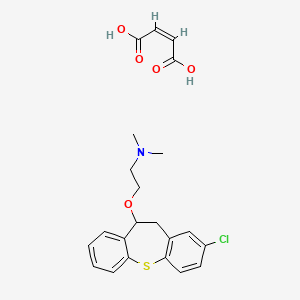amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium CAS No. 68081-74-3](/img/structure/B13764485.png)
Magnesate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is a complex compound with the molecular formula C14H18MgN3O10.3Na . It is a coordination complex where magnesium is chelated by a ligand containing multiple carboxylate and amino groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium typically involves the reaction of magnesium salts with a ligand precursor under controlled conditions. The ligand precursor is usually synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the desired ligand .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where the magnesium salt and ligand precursor are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives .
科学研究应用
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in studies involving metal ion transport and metabolism.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in processes requiring metal ion sequestration and stabilization.
作用机制
The mechanism of action of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium involves the chelation of metal ions through its carboxylate and amino groups. This chelation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and stabilization .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in similar applications.
Nitrilotriacetic acid (NTA): A less complex chelating agent with fewer functional groups.
Uniqueness
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is unique due to its specific ligand structure, which provides multiple points of attachment for metal ions, resulting in highly stable complexes. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
属性
CAS 编号 |
68081-74-3 |
|---|---|
分子式 |
C14H18MgN3Na3O10 |
分子量 |
481.58 g/mol |
IUPAC 名称 |
magnesium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Mg.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
InChI 键 |
KHLLTQULCYNAJG-UHFFFAOYSA-I |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


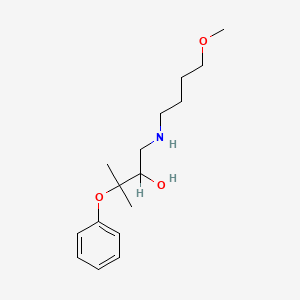
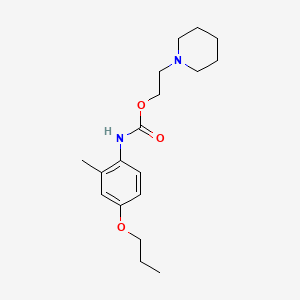
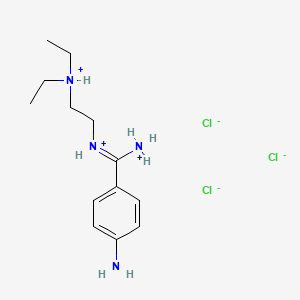
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
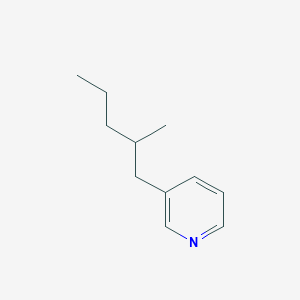
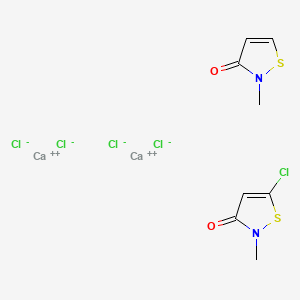
![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
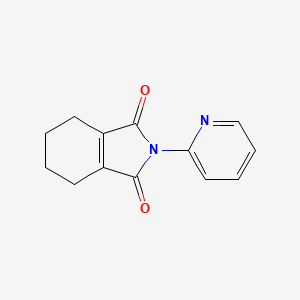
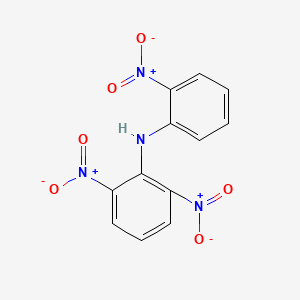
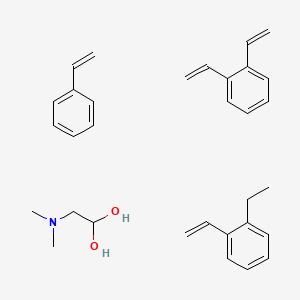
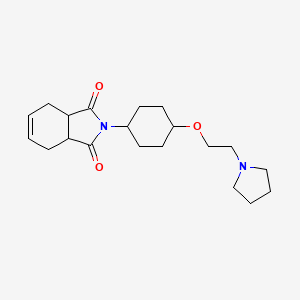
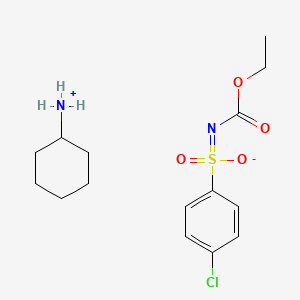
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
